molecular formula C17H21NO2 B3838427 (1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate

(1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate

Cat. No.: B3838427
M. Wt: 271.35 g/mol
InChI Key: XLAGGAYJSNRXAW-UHFFFAOYSA-N
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Description

(1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate is a chemical compound that features a piperidine ring, a phenyl group, and an acetylene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate typically involves the reaction of piperidine derivatives with phenylacetylene under specific conditions. One common method includes the use of organolithium reagents to facilitate the formation of the acetylene linkage . The reaction conditions often require a catalyst such as copper or iron complexes to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium compounds, copper or iron catalysts, and various oxidizing or reducing agents . The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, (1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on various biological systems. It may serve as a model compound for investigating the interactions between similar molecules and biological targets .

Medicine

Its structural features make it a candidate for the design of drugs with specific therapeutic properties .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various industrial processes, including the manufacture of polymers and coatings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-4-piperidin-1-ylbut-2-ynyl) acetate is unique due to its combination of a piperidine ring, phenyl group, and acetylene linkage. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(1-phenyl-4-piperidin-1-ylbut-2-ynyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-15(19)20-17(16-9-4-2-5-10-16)11-8-14-18-12-6-3-7-13-18/h2,4-5,9-10,17H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLAGGAYJSNRXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C#CCN1CCCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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